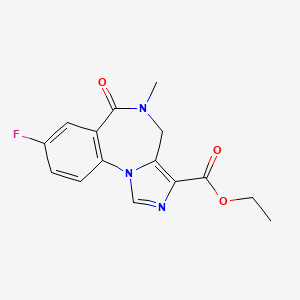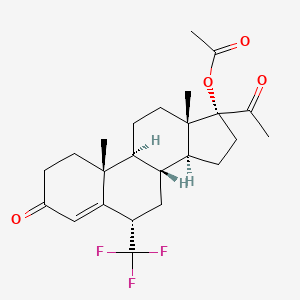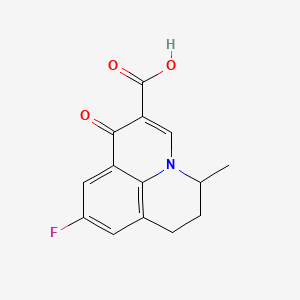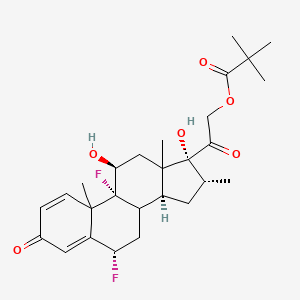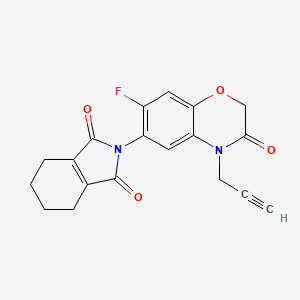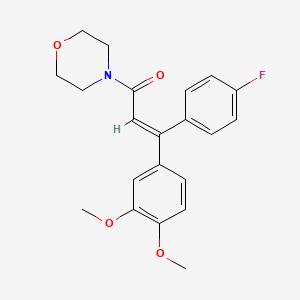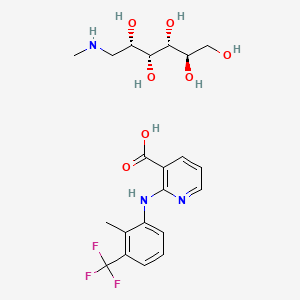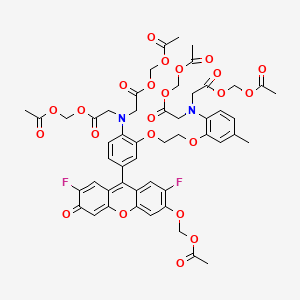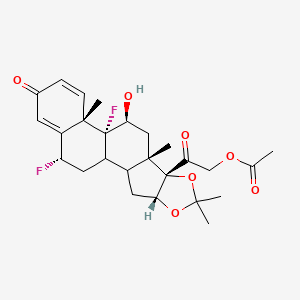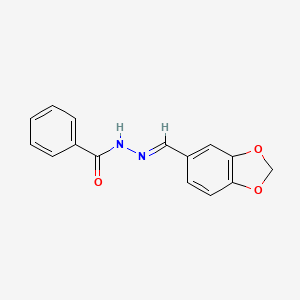
3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid
説明
“3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 2222991-24-2 . It has a molecular weight of 236.65 . The IUPAC name for this compound is (2E)-3-(6-chloro-2H-chromen-3-yl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature and other physical and chemical properties are not specified .科学的研究の応用
Synthetic Protocols and Pharmacological Significance
Research has highlighted the synthetic methodologies for compounds like 6H-benzo[c]chromen-6-ones, which share structural motifs with 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid. These compounds are significant due to their pharmacological importance and serve as core structures in secondary metabolites. Synthetic protocols reviewed include Suzuki coupling reactions, reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, emphasizing the development of efficient procedures for synthesizing biologically active compounds (Mazimba, 2016).
Environmental Safety and Transformation
The environmental fate and transformation of chlorogenic acid (CGA), a phenolic compound found in green coffee extracts and tea, has been extensively reviewed. CGA exhibits various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Studies suggest its potential in regulating lipid metabolism and glucose, hinting at broader applications of phenolic acids in environmental and health sciences (Naveed et al., 2018).
Applications in Food Safety and Chemistry
Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), related structurally to the compound of interest, have been identified as processing-induced chemical toxicants in various food categories. The detection of these esters in food and their potential health risks have spurred research into their formation mechanisms and mitigation strategies, highlighting the need for further studies to ensure food safety (Gao et al., 2019).
Safety and Hazards
作用機序
Pharmacokinetics
The compound’s molecular weight (23665 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at room temperature . Additionally, the compound’s efficacy could be influenced by the pH of the environment, as the ionization state of the carboxylic acid group could affect its interaction with biological targets.
特性
IUPAC Name |
(E)-3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKTNRMAWNURS-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




